molecular formula C11H8O2 B8494986 5-hydroxy-7H-benzocyclohepten-7-one

5-hydroxy-7H-benzocyclohepten-7-one

Cat. No.: B8494986
M. Wt: 172.18 g/mol
InChI Key: SYKOFDMOUPSVNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-hydroxy-7H-benzocyclohepten-7-one is a functionalized aromatic ketone that serves as a valuable synthetic intermediate and scaffold in medicinal chemistry and materials science research. This compound features a benzannulated seven-membered ring system bearing a ketone group and a phenolic hydroxyl group, making it a versatile building block for the synthesis of more complex structures . Researchers utilize this core structure in the exploration of novel pharmacologically active molecules, as similar benzocycloheptenone derivatives are key precursors in developing compounds for pharmaceutical applications . The presence of the hydroxy substituent at the 5-position allows for further chemical modifications through reactions such as alkylation, acylation, and metal-catalyzed cross-couplings, enabling the creation of diverse chemical libraries for biological screening. The seven-membered ring with a conjugated ketone, as seen in the parent structure 7H-Benzocyclohepten-7-one (CAS# 4443-91-8), provides a planar, electron-rich region that can be critical for intermolecular interactions in drug discovery . Physical properties of related compounds suggest this material is typically a solid at room temperature . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate personal protective equipment and under the guidelines of their institution's chemical safety program.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8O2

Molecular Weight

172.18 g/mol

IUPAC Name

5-hydroxybenzo[7]annulen-7-one

InChI

InChI=1S/C11H8O2/c12-9-6-5-8-3-1-2-4-10(8)11(13)7-9/h1-7,13H

InChI Key

SYKOFDMOUPSVNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=O)C=C2O

Origin of Product

United States

Chemical Reactivity and Reaction Mechanisms of 5 Hydroxy 7h Benzocyclohepten 7 One and Analogues

Tautomerism Studies in Hydroxylated Benzocycloheptenones (e.g., inclined tautomerism in 6-hydroxy isomer)

Hydroxylated benzocycloheptenones, such as the titular compound and its isomers, can exist in different tautomeric forms. masterorganicchemistry.comkhanacademy.orglibretexts.orgfrontiersin.org The equilibrium between the keto and enol forms is a critical aspect of their chemistry. masterorganicchemistry.comkhanacademy.orglibretexts.orgfrontiersin.org

The phenomenon of keto-enol tautomerism is a spontaneous interconversion between two isomeric forms, one with a carbonyl group (keto) and the other with a hydroxyl group attached to a double bond (enol). libretexts.org This equilibrium can be influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. masterorganicchemistry.com In many carbonyl compounds, the keto form is overwhelmingly favored at equilibrium. libretexts.org However, in systems like 1,3-dicarbonyls, the enol form can be significantly stabilized by conjugation and intramolecular hydrogen bonding. libretexts.org

Electrophilic Substitution Reactions (e.g., bromination, nitration, azo-coupling on tropolone (B20159) analogs)

The fused benzene (B151609) ring and the tropolone nucleus in 5-hydroxy-7H-benzocyclohepten-7-one are susceptible to electrophilic substitution reactions, although the reactivity and regioselectivity are influenced by the electronic interplay between the two ring systems.

Bromination: The bromination of benzocycloheptadienones, precursors to benzotropolones, has been reported to proceed via the addition of bromine followed by the elimination of hydrogen bromide to yield a bromo-substituted product. researchgate.net In the case of hydroxylated benzocycloheptenones, the hydroxyl group is an activating group and directs electrophiles to the ortho and para positions. The electron-rich nature of the tropolone ring also makes it a target for electrophilic attack. acsgcipr.org The reaction typically proceeds through the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion, followed by deprotonation to restore aromaticity. youtube.com

Nitration: Nitration of aromatic compounds is a classic electrophilic aromatic substitution that introduces a nitro group onto the aromatic ring. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. The electron-rich rings of this compound would be expected to undergo nitration, with the position of substitution being influenced by the directing effects of the hydroxyl and carbonyl groups.

Azo-coupling: Azo coupling is a reaction between a diazonium salt and an activated aromatic compound, such as a phenol (B47542) or an aniline, to form an azo compound. wikipedia.org This reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. wikipedia.orgnih.gov The hydroxylated benzocycloheptenone ring is an activated system and would be expected to undergo azo coupling, likely at a position activated by the hydroxyl group. youtube.com These reactions are often pH-dependent and result in highly colored azo dyes due to the extended conjugated system. wikipedia.orgnih.gov

Reaction Reagents Electrophile General Product
BrominationBr₂ / Lewis AcidBr⁺Bromo-substituted benzocycloheptenone
NitrationHNO₃ / H₂SO₄NO₂⁺Nitro-substituted benzocycloheptenone
Azo-couplingArN₂⁺Cl⁻ArN₂⁺Azo-dye derivative

Cycloaddition Reactions (e.g., Diels-Alder reactions of tropolone analogs)

The tropolone nucleus can participate as a diene in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. wikipedia.orgmasterorganicchemistry.com This reactivity provides a powerful tool for the synthesis of complex, polycyclic molecules. nih.gov

The Diels-Alder reaction involves the concerted reaction of a conjugated diene with a dienophile to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com Tropolone and its derivatives can react with various dienophiles, particularly those that are electron-deficient. The regioselectivity and stereoselectivity of these reactions are governed by the electronic nature of both the diene and the dienophile. The presence of substituents on the tropolone ring, such as the hydroxyl group and the fused benzene ring in this compound, will influence the orbital energies (HOMO and LUMO) and thus the reactivity and selectivity of the cycloaddition. youtube.comyoutube.com Lewis acids can be used to catalyze these reactions and can also influence the regiochemical outcome.

Rearrangement Reactions (e.g., endoperoxide rearrangements to tropolone derivatives)

One of the key synthetic routes to hydroxylated benzocycloheptenones involves the rearrangement of bicyclic endoperoxides. These endoperoxides can be formed from the photooxygenation of benzotropone derivatives.

The reaction of an endoperoxide derived from 2,3-benzotropone with thiourea (B124793) has been shown to produce 6-hydroxy-5H-benzocyclohepten-5-one in high yield. researchgate.net This transformation involves the reduction of the peroxide linkage and subsequent rearrangement to the more stable tropolone system. researchgate.net However, the outcome of these rearrangements can be highly dependent on the substituents present on the benzotropone framework and the reaction conditions. For instance, the thermolysis of a substituted benzotropone endoperoxide can lead to a variety of rearranged products with different skeletal structures. researchgate.net These rearrangements highlight the complex chemical transformations that these bicyclic systems can undergo to achieve the thermodynamically favorable tropolone structure. researchgate.netmetu.edu.tr

Starting Material Reagents/Conditions Product Yield Reference
Endoperoxide of 2,3-benzotroponeThiourea6-hydroxy-5H-benzocyclohepten-5-oneHigh researchgate.net
Substituted benzotropone endoperoxideThermolysisVarious rearranged products- researchgate.net

Chemical Transformations for Heterocyclic Annulation: The Formation of Pyrazine (B50134) Derivatives from 6-Hydroxy-7H-benzocyclohepten-7-one

The strategic construction of new heterocyclic rings onto the benzocycloheptenone framework, a process known as annulation, is a powerful tool for the synthesis of complex, polycyclic molecules with potential applications in medicinal chemistry and materials science. A key example of this is the reaction of 6-hydroxy-7H-benzocyclohepten-7-one with diamines to forge pyrazine-containing structures.

The core of this transformation lies in the cyclocondensation reaction between the α-hydroxyketone moiety of the benzocycloheptenone and a 1,2-diamine. This reaction is a well-established method for the synthesis of pyrazines and their fused derivatives, such as quinoxalines. In the case of 6-hydroxy-7H-benzocyclohepten-7-one, the hydroxyl group at the C-6 position and the ketone at the C-7 position provide the necessary 1,2-dicarbonyl-like reactivity upon tautomerization or oxidation.

The reaction with a generic 1,2-diamine, such as ethylenediamine, is proposed to proceed through the initial formation of a dihydropyrazine (B8608421) intermediate. This intermediate can then undergo spontaneous or induced oxidation to yield the aromatic pyrazine ring, fused to the seven-membered ring of the benzocycloheptenone.

A significant and illustrative example of this type of annulation is the reaction of 6-hydroxy-7H-benzocyclohepten-7-one with 2,3-diaminoquinoxaline. This specific reaction leads to the formation of a complex, pentacyclic heteroaromatic system: pyrazino[2',3':6,7]cyclohepta[1,2-b]quinoxaline. The reaction likely proceeds by the condensation of the vicinal amino groups of the 2,3-diaminoquinoxaline with the α-hydroxyketone functionality of the benzocycloheptenone, followed by an aromatizing oxidation step.

While detailed mechanistic studies and extensive reaction condition optimizations for this specific transformation are not widely reported in readily accessible literature, the fundamental principles of pyrazine synthesis from α-dicarbonyl compounds provide a strong basis for understanding this annulation. The reaction conditions would likely involve a suitable solvent to facilitate the dissolution of the reactants and a potential catalyst or oxidizing agent to promote the final aromatization step.

The table below summarizes the key reactants and the resulting product in this notable heterocyclic annulation reaction.

Reactant 1Reactant 2Product
6-Hydroxy-7H-benzocyclohepten-7-one2,3-DiaminoquinoxalinePyrazino[2',3':6,7]cyclohepta[1,2-b]quinoxaline

Further research into this and similar annulation reactions involving this compound and its analogues would be invaluable in expanding the library of accessible fused heterocyclic systems derived from these versatile building blocks. The exploration of different diamine substrates and the fine-tuning of reaction parameters could lead to a diverse range of novel polycyclic compounds with unique electronic and biological properties.

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 5-hydroxy-7H-benzocyclohepten-7-one, ¹H and ¹³C NMR data would provide precise information on the chemical environment of each proton and carbon atom, respectively.

In a hypothetical ¹H NMR spectrum, the aromatic protons would likely appear as multiplets in the downfield region, typically between δ 7.0 and 8.0 ppm, with their specific shifts and coupling constants dictated by the substitution pattern on the benzene (B151609) ring. The protons on the seven-membered ring would have characteristic shifts, and their coupling patterns would help to deduce the conformation of the ring. The hydroxyl proton would exhibit a broad singlet, the chemical shift of which would be sensitive to solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data. The carbonyl carbon (C=O) would be expected to resonate at a significantly downfield chemical shift, typically in the range of δ 190-200 ppm. The carbon atom bearing the hydroxyl group (C-OH) would appear in the range of δ 60-90 ppm. The aromatic carbons would show a series of signals between δ 120 and 150 ppm.

Table 1: Hypothetical ¹H NMR Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
OH variable br s -
Ar-H 7.0 - 8.0 m -
CH (vinyl) 6.0 - 7.0 m -

Table 2: Hypothetical ¹³C NMR Data for this compound

Carbon Chemical Shift (δ, ppm)
C=O 195.0
C-OH 75.0
C (aromatic) 120.0 - 150.0
C (vinyl) 130.0 - 140.0

X-ray Crystallography for Absolute Configuration and Bond Length Analysis

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would determine the precise spatial arrangement of all atoms, including the absolute configuration if the crystal is non-centrosymmetric. This technique would yield accurate bond lengths, bond angles, and torsion angles. For instance, the C=O bond length is typically around 1.21 Å, while C-O single bonds are longer, approximately 1.36 Å. The geometry of the seven-membered ring, whether it adopts a boat, twist-boat, or other conformation, would be unequivocally established.

Table 3: Representative X-ray Crystallographic Parameters for a Benzocycloheptenone Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 8.456
c (Å) 15.789
β (°) 105.2
Volume (ų) 1305.4

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Assessment

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The spectrum of this compound would be expected to show absorption bands corresponding to π→π* and n→π* transitions. The fused benzene ring and the enone system in the seven-membered ring form a conjugated system. The position of the absorption maxima (λmax) is influenced by the extent of conjugation and the presence of functional groups. The hydroxyl group, being an auxochrome, would likely cause a bathochromic (red) shift in the λmax compared to the unsubstituted 7H-benzocyclohepten-7-one.

Table 4: Expected UV-Vis Absorption Maxima for this compound

Transition λmax (nm) Solvent
π→π* ~250-280 Ethanol

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of this compound, a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration would be prominent, typically in the region of 1650-1700 cm⁻¹. The presence of the hydroxyl group (-OH) would be indicated by a broad absorption band in the range of 3200-3600 cm⁻¹. The C-O stretching vibration would appear in the 1050-1150 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹.

Table 5: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Intensity
O-H Stretching 3200-3600 Broad, Strong
C-H (aromatic) Stretching >3000 Medium
C-H (aliphatic) Stretching <3000 Medium
C=O Stretching 1650-1700 Strong, Sharp
C=C (aromatic) Stretching 1450-1600 Medium

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Pathways

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and reactivity of organic molecules. uci.eduresearchgate.net For 5-hydroxy-7H-benzocyclohepten-7-one and its derivatives, DFT calculations can elucidate key properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potentials. semanticscholar.orgresearchgate.net These calculations are fundamental to understanding the molecule's reactivity, stability, and spectroscopic characteristics.

DFT studies on related aromatic ketone systems have been performed using various functionals, such as B3LYP, with basis sets like 6-311G* or 6-311++G(d,p), to optimize molecular geometries and predict electronic properties. researchgate.netnih.gov For instance, the molecular electrostatic potential (MEP) map can be calculated to identify electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. semanticscholar.orgnih.gov In this compound, the carbonyl oxygen and the hydroxyl group would be expected to be regions of high negative potential.

Furthermore, DFT is instrumental in mapping reaction pathways, such as protonation, deprotonation, or cyclization reactions. bohrium.com By calculating the energies of reactants, transition states, and products, researchers can determine activation barriers and reaction energies. bohrium.com For example, DFT calculations on helicene derivatives have been used to model the energetics of cyclization reactions, which provides a framework for how similar transformations could be studied for the benzocycloheptenone system. bohrium.comdntb.gov.ua The stability of the DFT wave function is typically checked to ensure the reliability of the calculated properties. bohrium.com

Table 1: Typical Parameters for DFT Calculations on Aromatic Molecules

Parameter Description Typical Methods/Basis Sets
Geometry Optimization Finding the lowest energy conformation of the molecule. B3LYP/6-31G(d,p), M06-2X/6-311++G(3df,3p)
Electronic Properties Calculation of HOMO, LUMO, MEP, charge distribution. B3LYP, CAM-B3LYP, PBE0 with various basis sets
Reaction Pathways Locating transition states and calculating activation energies. QST2/QST3, Nudged Elastic Band (NEB) methods

| Solvation Model | Simulating the effect of a solvent on the molecule. | SMD (Solvation Model based on Density), PCM (Polarizable Continuum Model) |

Aromaticity Analysis using NICS and AICD (e.g., for benzotropylium derivatives)

Aromaticity is a key concept in chemistry that explains the unique stability and reactivity of cyclic, planar systems with delocalized π-electrons. ethz.ch For this compound, the aromaticity of the fused benzene (B151609) ring is a defining feature. Upon protonation of the carbonyl oxygen, the seven-membered ring can form a benzotropylium cation, a derivative whose aromaticity is of significant theoretical interest. chemrxiv.org

Computational methods such as Nucleus-Independent Chemical Shift (NICS) and Anisotropy of the Induced Current Density (AICD) are powerful tools for quantifying the aromaticity of such systems. ethz.chchemrxiv.org NICS calculations involve placing a "ghost" atom at the center of a ring and calculating the magnetic shielding. nih.gov A negative NICS value is indicative of a diatropic ring current and thus aromaticity, while a positive value suggests a paratropic current and anti-aromaticity. nih.gov The AICD method provides a visual representation of the induced ring currents, with clockwise (diatropic) currents indicating aromaticity. chemrxiv.org

A study on 1-hydroxy-4,5-benzotropylium derivatives, which are structurally analogous to the protonated form of this compound, employed both NICS and AICD calculations. chemrxiv.org The results supported an increase in the aromaticity of the seven-membered ring upon protonation of the parent 4,5-benzotropones. chemrxiv.org This was consistent with experimental X-ray crystallographic data, which showed a decrease in bond length alternation in the seven-membered ring, a classic structural marker of increased aromaticity. chemrxiv.org

Table 2: Qualitative Aromaticity Indicators for Benzotropylium Systems

Method Observation for Benzotropylium Cation Interpretation
NICS Calculations Negative NICS values in the center of the 7-membered ring. chemrxiv.org Diatropic ring current, indicating aromatic character.
AICD Analysis Visualization shows a diatropic (clockwise) ring current. chemrxiv.org Aromatic delocalization in the tropylium (B1234903) ring.

| X-ray Crystallography | Decreased bond length alternation in the 7-membered ring compared to the neutral tropone. chemrxiv.org | Structural evidence of increased aromatic character. |

pKa Determinations of Hydroxy Groups

The acidity of the hydroxyl group, quantified by its pKa value, is a critical parameter influencing the chemical and biological behavior of this compound. Computational chemistry offers robust methods for predicting pKa values, which can be particularly useful when experimental determination is difficult. nih.govkyushu-u.ac.jp

The direct approach for pKa calculation involves computing the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. researchgate.net This requires accurate quantum chemical calculations for both the protonated (acid) and deprotonated (conjugate base) species, combined with a solvation model to account for the solvent environment. kyushu-u.ac.jp DFT calculations, often using functionals like CAM-B3LYP or B3LYP in conjunction with a continuum solvation model like the SMD (Solvation Model based on Density), have proven effective. nih.govresearchgate.net

Research has shown that the accuracy of computed pKa values for phenolic compounds can be significantly improved by including one or more explicit water molecules in the calculation. nih.govresearchgate.net These explicit waters can form hydrogen bonds with the hydroxyl group and its conjugate base, better modeling the specific interactions in the first solvation shell. researchgate.net For a series of substituted phenols, a protocol using DFT calculations with two explicit water molecules yielded a mean absolute error of just 0.3 pKa units, demonstrating the high accuracy achievable without empirical corrections. nih.gov A study on 1-hydroxy-4,5-benzotropylium derivatives also involved the determination of their pKa values, highlighting the applicability of these methods to the benzocycloheptenone family. chemrxiv.org

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular mechanics (MM) and molecular dynamics (MD) simulations are indispensable tools for studying the conformational landscape of flexible molecules and their interactions with biological targets like proteins or DNA. researchgate.netnih.gov

Conformational Analysis: While the fused benzene ring of this compound is rigid, the seven-membered ring possesses conformational flexibility. Molecular mechanics force fields (e.g., OPLS, AMBER) can be used to rapidly explore the potential energy surface and identify low-energy conformers. For a more detailed understanding of its dynamic behavior, molecular dynamics simulations are employed. semanticscholar.orgresearchgate.net An MD simulation tracks the atomic motions of the molecule over time by solving Newton's equations of motion, providing insights into its flexibility, stable conformational states, and the transitions between them. semanticscholar.org Analysis of the simulation trajectory can reveal key structural parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of atoms, which quantify the stability and flexibility of different parts of the molecule. nih.gov

Ligand-Target Interactions: Molecular docking, a technique often employing molecular mechanics scoring functions, is used to predict the preferred binding orientation of a ligand within a protein's active site. researchgate.net Studies on benzocycloheptenone derivatives have utilized docking simulations to understand their potential as anti-proliferative agents by predicting their binding mode within the active site of target proteins. researchgate.net These simulations can identify crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net

Following docking, MD simulations of the entire ligand-protein complex can be performed to assess the stability of the predicted binding pose and to gain a more dynamic view of the interaction. nih.gov These simulations, often run for hundreds of nanoseconds, use an explicit solvent model (like TIP3P water) and periodic boundary conditions to mimic physiological conditions. semanticscholar.org The stability of the complex is analyzed by monitoring RMSD, RMSF, and the persistence of intermolecular hydrogen bonds over the course of the simulation. nih.gov

Table 3: Typical Setup for Molecular Dynamics Simulation of a Ligand-Protein Complex

Component Description Example Software/Method
Force Field A set of parameters to describe the potential energy of the system. OPLS-2005, AMBER, CHARMM
Solvent Model Explicit representation of water molecules. TIP3P, SPC/E
Simulation Engine Software to run the dynamics simulation. Desmond, GROMACS, AMBER
Simulation Time The duration of the simulation. Typically 100-200 nanoseconds or more.

| Analysis | Tools to analyze the resulting trajectory. | RMSD, RMSF, Radius of Gyration (RoG), Hydrogen Bond Analysis |

Structure Activity Relationship Sar Studies on Hydroxylated Benzocycloheptenone Derivatives

Analysis of Substituent Effects on Chemical and Biological Activity

The benzene (B151609) ring of the benzocycloheptenone scaffold offers multiple positions for substitution. The electronic properties of substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—can alter the electron density distribution across the entire molecule. For instance, the placement of an EDG, such as a methoxy (B1213986) (-OCH3) or an amino (-NH2) group, on the aromatic ring can increase the electron density, potentially enhancing the molecule's ability to interact with electron-deficient biological targets. Conversely, an EWG, like a nitro (-NO2) or a halogen (-F, -Cl, -Br), can decrease the electron density, which may be advantageous for other types of interactions.

The hydroxyl group at the 5-position is a key feature, capable of acting as both a hydrogen bond donor and acceptor. This dual capacity allows for significant interactions with biological macromolecules. The acidity of this hydroxyl group can be modulated by substituents on the aromatic ring. For example, an EWG would be expected to increase the acidity of the phenolic hydroxyl, which could in turn affect its binding affinity to target proteins.

Research on related heterocyclic systems, such as benzimidazoles and flavonoids, has consistently shown that the nature and position of substituents are paramount for biological activity. In many instances, a hydroxyl group at a specific position is found to be crucial for activity, and its replacement or the introduction of other groups can lead to a significant loss or alteration of the biological effect.

Interactive Table: Effect of Hypothetical Substituents on the Properties of 5-hydroxy-7H-benzocyclohepten-7-one Derivatives

Substituent (R) PositionSubstituent TypePredicted Effect on Electron Density of Aromatic RingPredicted Effect on Acidity of 5-OHPotential Impact on Biological Activity
C1, C2, C3, or C4Electron-Donating Group (e.g., -OCH3, -CH3)IncreaseDecreaseMay enhance interactions with electron-deficient targets.
C1, C2, C3, or C4Electron-Withdrawing Group (e.g., -Cl, -NO2)DecreaseIncreaseMay alter binding mode or improve cell permeability.
C6 or C8Alkyl Group (e.g., -CH3)Minor IncreaseMinor DecreaseCan influence steric interactions and solubility.
C6 or C8Aromatic Group (e.g., -Phenyl)Modulate via resonanceModulate via resonanceMay introduce new binding interactions (e.g., pi-stacking).

Stereochemical Influence on Molecular Recognition and Interactions

Stereochemistry introduces a three-dimensional aspect to SAR, where the spatial arrangement of atoms can be a critical factor in determining a molecule's biological activity. For derivatives of this compound, the seven-membered ring is not planar, leading to the possibility of different conformations and, if chiral centers are present, stereoisomers.

The specific conformation adopted by the benzocycloheptenone ring system can dictate how the molecule fits into the binding site of a biological target. The relative orientation of the hydroxyl group and the carbonyl group, as well as any substituents, creates a unique three-dimensional pharmacophore. Even subtle changes in this arrangement can lead to significant differences in binding affinity and, consequently, biological activity.

If a substituent introduces a chiral center, the resulting enantiomers or diastereomers can exhibit markedly different biological profiles. This is because biological systems, such as enzymes and receptors, are themselves chiral and can differentiate between stereoisomers. One enantiomer may bind with high affinity to a target, while the other may have little to no activity or even interact with a different target altogether. Studies on other rigid, cyclic molecules have demonstrated that the precise spatial orientation of functional groups is often more critical for activity than the mere presence of the groups themselves.

Rational Design Principles for Modulating Chemical Properties

The insights gained from SAR and stereochemical studies form the basis for the rational design of new this compound derivatives with tailored chemical and biological properties. The goal of rational design is to move beyond trial-and-error and to make informed decisions about which structural modifications are most likely to produce a desired outcome.

Key principles in the rational design of these compounds include:

Bioisosteric Replacement: This involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, a hydroxyl group could be replaced with a thiol or an amino group to probe the importance of hydrogen bonding at that position.

Conformational Restriction: By introducing structural elements that limit the conformational flexibility of the molecule, it is possible to lock it into a bioactive conformation. This can lead to an increase in binding affinity and selectivity.

Scaffold Hopping: This strategy involves replacing the central benzocycloheptenone core with a different, but functionally equivalent, scaffold. This can lead to the discovery of novel chemical series with improved properties.

Structure-Based Design: When the three-dimensional structure of the biological target is known, computational methods such as molecular docking can be used to predict how different derivatives will bind. This allows for the design of molecules that are complementary in shape and chemical properties to the target's binding site.

By systematically applying these principles, researchers can navigate the chemical space around the this compound scaffold to develop new compounds with optimized properties for a range of potential applications.

Advanced Applications and Research Directions in Organic Synthesis and Chemical Biology

Role as Versatile Synthetic Intermediates for Complex Molecular Architectures

The benzocycloheptenone core is a valuable scaffold for the construction of complex molecular architectures. Its inherent structural features allow for a variety of chemical modifications, making it a versatile intermediate in the synthesis of more elaborate compounds. For instance, the synthesis of cis- and trans-6-amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ols has been achieved through chemo- and stereoselective reduction of the corresponding α-amino ketones. nih.gov This highlights the utility of the benzocycloheptenone framework in creating stereochemically defined structures.

Furthermore, the benzocycloheptenone moiety serves as a key component in the synthesis of spiro compounds. Spirocyclic structures, which contain two rings connected by a single common atom, have garnered significant interest due to their diverse biological and pharmaceutical properties. The synthesis of spiro[ researchgate.netbenzopyran-1,1'-cyclohexan]-3'-amines, for example, utilizes a Parham cyclization involving a cyclohexane-1,3-dione derivative and an appropriately substituted benzene (B151609) derivative, ultimately leading to the formation of the spirocyclic benzopyran framework. nih.gov This approach demonstrates how the benzocycloheptenone core can be integrated into more complex, multi-ring systems.

Development of Novel Synthetic Methodologies Based on Benzocycloheptenone Derivatives

The reactivity of the benzocycloheptenone scaffold has spurred the development of novel synthetic methodologies, particularly in the realms of C-C bond activation and C-H functionalization. These modern synthetic strategies offer efficient and atom-economical ways to construct complex molecules. youtube.comyoutube.com

C-H Functionalization:

C-H functionalization is a powerful tool that allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, streamlining synthetic pathways. youtube.comnih.govyoutube.com The benzocycloheptenone core provides multiple sites for such transformations. The development of transition-metal catalyzed C-H activation has enabled the regioselective functionalization of these otherwise inert bonds. nih.govyoutube.com The use of directing groups, which coordinate to the metal catalyst and guide it to a specific C-H bond, is a key strategy for achieving high selectivity in these reactions. youtube.comyoutube.com

C-C Bond Activation:

While less common than C-H activation, C-C bond activation represents another frontier in synthetic methodology. The strained seven-membered ring of the benzocycloheptenone system could potentially undergo ring-opening or rearrangement reactions via C-C bond cleavage, providing access to novel molecular skeletons.

The application of these advanced synthetic methods to benzocycloheptenone derivatives not only facilitates the synthesis of known target molecules but also opens the door to previously inaccessible chemical space.

Photochemical and Photochromic Properties of Spiro Benzocycloheptenone Systems

Spiro compounds derived from benzocycloheptenone exhibit interesting photochemical and photochromic properties. researchgate.nethud.ac.uk Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by the absorption of electromagnetic radiation.

Spiro[benzocycloheptene-7,1'-cyclohexa-2',5'-diene]-4'-one and its derivatives are examples of such systems. researchgate.net Upon irradiation with UV light, these typically colorless or weakly colored compounds can transform into intensely colored species. This change is often reversible, with the colored form reverting to the original state either thermally or upon exposure to visible light.

The photochromism of spironaphthopyrans synthesized from 7H-benzocycloheptan-7-one derivatives is characterized by a bathochromic shift (a shift to longer wavelengths) in the maximum absorption (λmax) of the photogenerated species. researchgate.net These systems also exhibit a relatively rapid initial fading of the color, followed by the persistence of a less intense residual color. researchgate.net The study of these properties is crucial for the development of materials for optical data storage, molecular switches, and other light-sensitive applications. researchgate.netnih.gov

Mechanistic Studies of Interactions with Biological Targets

Derivatives of 5-hydroxy-7H-benzocyclohepten-7-one have been investigated for their interactions with various biological targets, revealing potential therapeutic applications. Mechanistic studies are crucial for understanding the chemical basis of these interactions and for the rational design of more potent and selective agents.

Inhibition Mechanisms of Metalloaminopeptidases by Amino-hydroxy-benzocycloheptenones

Amino-hydroxy-benzocycloheptenone derivatives have emerged as potent and selective inhibitors of metalloaminopeptidases. nih.gov These enzymes play critical roles in various physiological processes, making them attractive drug targets. nih.gov

The inhibitory activity of these compounds is closely tied to their ability to chelate the metal ions, typically zinc, present in the active site of the enzyme. nih.govnih.gov Racemic trisubstituted benzocycloheptane derivatives have shown nanomolar inhibitory activity against a "two-zinc" aminopeptidase (B13392206) from the M28 family. nih.gov In contrast, bidentate analogs of these compounds were found to be highly selective for the "one-zinc" M1 family of enzymes. nih.gov This differential selectivity highlights the importance of the substitution pattern on the benzocycloheptenone scaffold for targeting specific metalloaminopeptidases. Molecular docking simulations have been used to further elucidate the binding modes of these inhibitors within the enzyme's active site. nih.gov

Cyclooxygenase (COX) Inhibition Mechanisms

Cyclooxygenase (COX) enzymes are key players in the inflammatory process, and their inhibition is the basis for the action of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govbjournal.org There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation. nih.govbjournal.org Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing side effects associated with COX-1 inhibition. medcentral.com

Derivatives of benzocycloheptenone have been explored as potential COX inhibitors. Recent studies on other heterocyclic scaffolds have shown that specific structural features can lead to selective COX-1 or COX-2 inhibition. nih.govnih.govnano-ntp.com For instance, certain thiadiazole-based compounds have been identified as selective COX-1 inhibitors, while some isoxazole (B147169) and benzoxazole (B165842) derivatives show selectivity for COX-2. nih.govnih.govnano-ntp.com The mechanism of inhibition often involves the inhibitor binding to the active site of the enzyme, preventing the substrate, arachidonic acid, from being converted to prostaglandins. nih.gov The orientation and interactions of the inhibitor within the active site, such as hydrogen bonding and hydrophobic interactions, determine its potency and selectivity. nih.govmdpi.com

Q & A

Q. What ethical guidelines apply to publishing toxicity data for this compound?

  • Methodological Answer : Follow OECD 423 guidelines for acute oral toxicity studies if testing in vivo. Ensure data transparency by publishing negative results and disclosing conflicts of interest. Adhere to journal-specific policies on animal welfare and data anonymization .

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